molecular formula C13H18N2O2 B8674504 5-Methyl-6-(2-methylpiperidin-1-yl)nicotinic acid

5-Methyl-6-(2-methylpiperidin-1-yl)nicotinic acid

Cat. No.: B8674504
M. Wt: 234.29 g/mol
InChI Key: YMTAOWJHRCKLOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-6-(2-methylpiperidin-1-yl)nicotinic acid is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

5-methyl-6-(2-methylpiperidin-1-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C13H18N2O2/c1-9-7-11(13(16)17)8-14-12(9)15-6-4-3-5-10(15)2/h7-8,10H,3-6H2,1-2H3,(H,16,17)

InChI Key

YMTAOWJHRCKLOI-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C2=NC=C(C=C2C)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 5-methyl-6-(2-methylpiperidin-1-yl)nicotinonitrile (1 g; 4.64 mmol; 1 eq.) and potassium hydroxide (1.3 g; 23.2 mmol; 5 eq.) in water (60 mL) was stirred at reflux for 16 hours. The pH was adjusted to 5-6 with HCl 1M and the aqueous layer extracted with ethyl acetate. The combined organic phase was dried over magnesium sulphate and concentrated in vacuo to afford the title compound (1.1 g, 100%) as a yellow oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.3 g
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reactant
Reaction Step One
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Quantity
60 mL
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reactant
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0 (± 1) mol
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reactant
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

A solution of 5-methyl-6-(2-methylpiperidin-1-yl)nicotinonitrile obtained in step 1 (1.0 g; 4.64 mmol) and KOH (1.3 g; 23.22 mmol) in water (60 mL) was heated at reflux for 16 hours. After this time, reaction mixture was acidified to pH 3 and extracted with EtOAc to give the title compound as a yellow solid (1.1 g, quantitative). 1H NMR (DMSO-d6) δ 12.82 (bs, 1H), 8.58 (d, J=2.3 Hz, 1H), 7.88 (d, J=2.3 Hz, 1H), 3.85-3.82 (m, 1H), 3.19-3.10 (m, 2H), 2.24 (s, 3H), 1.75-1.44 (m, 6H), 1.04 (d, J=6.2 Hz, 3H). HPLC (Method B) Rt 1.96 min (Purity: 92.2%). LC/MS (Method A): 235.2 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
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Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One

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